17-(2-(pyrrolidin-1-yl)ethyl)aminno-17-demethoxygeldanamycin, commonly referred to as 17-AEP-GA, is a synthetic derivative of geldanamycin, a well-known heat shock protein 90 (HSP90) inhibitor. This compound is classified as a water-soluble analogue, designed to enhance the therapeutic potential of its parent compound by improving solubility and bioavailability. Its primary application lies in oncology, particularly in targeting glioblastoma and other malignancies by inhibiting tumor cell proliferation, survival, migration, and invasion.
17-AEP-GA is classified under the category of HSP90 antagonists. It belongs to the geldanamycin family, which includes several other analogues such as 17-allylamino-17-demethoxygeldanamycin and 17-dimethylaminopropylamino-17-demethoxygeldanamycin. The compound was synthesized to possess improved clinical features compared to its predecessors, particularly in terms of solubility and efficacy against cancer cells .
The synthesis of 17-AEP-GA involves several chemical reactions that modify the structure of geldanamycin. The key steps include:
Technical details regarding the synthesis may include specific reagents used, reaction conditions (temperature, time), and yields achieved during the process.
The molecular formula for 17-AEP-GA is C34H50N4O8, with a molecular weight of approximately 643 g/mol. The structure comprises:
The structural modifications are crucial for its interaction with HSP90 and its biological activity. Data from structural analyses can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The primary chemical reactions involving 17-AEP-GA focus on its interaction with HSP90 and related client proteins. Key aspects include:
The mechanism by which 17-AEP-GA exerts its effects primarily involves:
Key physical and chemical properties of 17-AEP-GA include:
The primary scientific applications of 17-AEP-GA include:
17-AEP-GA (17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin) represents a strategically engineered geldanamycin analogue developed to overcome the limitations of first-generation heat shock protein 90 (HSP90) inhibitors in cancer therapeutics. As a molecular chaperone, HSP90 stabilizes numerous oncogenic client proteins critical for tumor progression, survival, and treatment resistance. Targeted disruption of HSP90 function induces simultaneous degradation of these client proteins, offering a promising multi-pathway anticancer strategy. 17-AEP-GA exemplifies the ongoing medicinal chemistry efforts to optimize the benzoquinone ansamycin scaffold for enhanced pharmacological properties while retaining potent HSP90 inhibition. Its structural modifications specifically address geldanamycin's hepatotoxicity and instability while enhancing target engagement and cellular penetration. This compound has demonstrated potent activity against diverse malignancies, including glioblastoma and hematological cancers, positioning it as a valuable tool for probing HSP90's role in oncogenesis and a candidate for therapeutic development [2] [9].
17-AEP-GA emerged from systematic structure-activity relationship (SAR) studies focused on modifying the C-17 position of geldanamycin (GA), a natural ansamycin antibiotic isolated from Streptomyces hygroscopicus. Initial investigations revealed GA's potent antitumor properties but also identified significant clinical barriers, including severe hepatotoxicity, metabolic instability, and poor aqueous solubility. These limitations spurred the development of semi-synthetic analogues, beginning with 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin), which showed reduced liver toxicity and became the first HSP90 inhibitor to enter clinical trials. Despite improved tolerability, 17-AAG retained formulation challenges and variable metabolic profiles [3] [9].
Further optimization efforts explored diverse C-17 substituents to enhance solubility, stability, and target binding affinity. 17-AEP-GA incorporates a 2-(pyrrolidin-1-yl)ethylamino side chain at the C-17 position, replacing the allylamino group of 17-AAG. This modification was strategically designed to leverage the protonatable tertiary amine within the pyrrolidine ring. Protonation at physiological pH enhances aqueous solubility and facilitates cellular uptake, addressing critical pharmacokinetic limitations of earlier analogues. The ethyl spacer provides optimal length for interactions within the HSP90 ATP-binding pocket while maintaining the steric tolerance observed in crystallographic studies of other geldanamycin derivatives bound to the N-terminal domain of HSP90 [2] [8] [9].
Compound | C-17 Modification | Key Improvements Over GA | Primary Limitations |
---|---|---|---|
Geldanamycin (GA) | None | Original pharmacophore | Hepatotoxicity, poor solubility, metabolic instability |
17-AAG (Tanespimycin) | Allylamino | Reduced hepatotoxicity, entered clinical trials | Limited solubility, complex metabolism |
17-DMAG (Alvespimycin) | Dimethylaminoethylamino | Enhanced aqueous solubility, oral bioavailability | Retained some hepatic stress, cardiac effects |
17-AEP-GA | 2-(Pyrrolidin-1-yl)ethylamino | Improved solubility via protonatable amine, potential for enhanced CNS penetration | Preclinical characterization ongoing |
The structural journey from geldanamycin to 17-AEP-GA was driven by specific pharmacological objectives targeting the shortcomings of the parent compound and its initial derivatives. The core benzoquinone ansamycin structure is essential for high-affinity binding to the unique ATP-binding pocket in the N-terminal domain (NTD) of HSP90. This binding inhibits the ATPase activity crucial for the chaperone cycle, leading to the proteasomal degradation of HSP90-dependent client proteins. However, the unmodified quinone moiety in GA contributes to redox cycling and reactive oxygen species (ROS) generation, implicated in its observed hepatotoxicity. Demethoxylation at C-17 (creating 17-AAG) mitigates, but does not eliminate, this issue and reduces direct liver damage [3] [8].
The introduction of the 2-(pyrrolidin-1-yl)ethylamino group in 17-AEP-GA serves multiple critical functions:
17-AEP-GA exerts its anticancer effects by specifically and potently inhibiting the ATPase activity of HSP90, disrupting its essential chaperone functions. HSP90 exists as a homodimer, with each monomer comprising three domains: an N-terminal domain (NTD) housing the ATP-binding site, a middle domain (MD) involved in client protein binding and ATP hydrolysis regulation, and a C-terminal domain (CTD) responsible for dimerization. The chaperone cycle involves large conformational changes driven by ATP binding and hydrolysis at the NTD, coupled with co-chaperone recruitment and release. 17-AEP-GA, like other ansamycins, binds competitively and with high affinity (Kd in nM range) to the NTD ATP pocket, locking HSP90 in an ADP-bound-like conformation and preventing the formation of the closed, active dimeric state required for efficient client protein maturation [6] [7].
The consequences of this inhibition are profound and multi-faceted, leading to a coordinated attack on cancer hallmarks:1. Client Protein Degradation: Inhibition of HSP90 function prevents the proper folding, stabilization, and activation of a vast array of oncogenic client proteins. These clients include:* Kinases: AKT, RAF-1, HER2/ErbB2, MET, CDK4, BCR-ABL.* Transcription Factors: HIF-1α, mutant p53, steroid hormone receptors (androgen, estrogen receptors).* Others: Telomerase hTERT, survivin.Upon HSP90 inhibition, these destabilized clients are polyubiquitinated by E3 ubiquitin ligases (e.g., CHIP) and targeted for degradation by the 26S proteasome. This simultaneous depletion cripples multiple oncogenic signaling pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK, JAK/STAT) essential for cancer cell survival, proliferation, angiogenesis, invasion, and metastasis [1] [7] [9].2. Induction of Cell Cycle Arrest and Apoptosis: Depletion of client kinases like CDK4 and cyclin-dependent kinases disrupts cell cycle progression, typically inducing G1 or G2/M phase arrest. Concurrently, the degradation of pro-survival clients (e.g., AKT, RAF-1, mutant p53) and upregulation of pro-apoptotic factors (e.g., BAX, BIM) tilt the balance towards programmed cell death. 17-AEP-GA treatment triggers the intrinsic (mitochondrial) apoptotic pathway, characterized by:* Mitochondrial outer membrane permeabilization (MOMP).* Cytochrome c release into the cytosol.* Activation of caspase-9 and the executioner caspase-3.* Externalization of phosphatidylserine (detectable by Annexin V staining) and DNA fragmentation [1] [4] [9].3. Disruption of Proteostasis and Endoplasmic Reticulum (ER) Stress: The massive burden of misfolded client proteins overwhelms the cellular proteostasis network, leading to proteotoxic stress. This triggers the unfolded protein response (UPR) in the ER. Sustained, severe ER stress, as induced by potent HSP90 inhibition with 17-AEP-GA, switches the UPR from pro-survival to pro-apoptotic signaling. Key events include:* Upregulation of ER chaperones like GRP78/BiP and GRP94.* Activation of ER-resident sensors (IRE1α, PERK, ATF6).* PERK-mediated phosphorylation of eIF2α, halting general protein translation.* IRE1α-mediated activation of JNK signaling.* Calcium release from the ER into the cytosol.* Calcium uptake into mitochondria, contributing to loss of mitochondrial membrane potential (ΔΨm).* Cleavage and activation of caspase-12 (in some models, though human orthologue function is debated) downstream of ER stress, feeding into caspase-9 and -3 activation. This ER stress pathway acts synergistically with direct mitochondrial apoptosis induction [4].4. Inhibition of Invasion, Metastasis, and Angiogenesis: Degradation of clients like MET, MMPs, and HIF-1α impairs cancer cell motility, invasion through extracellular matrix, and the formation of new blood vessels (angiogenesis) necessary for tumor growth and dissemination. Furthermore, HSP90 inhibition can disrupt the function of proteins involved in epithelial-to-mesenchymal transition (EMT) [1] [9].
Table 2: Key Anticancer Mechanisms of 17-AEP-GA via HSP90 Inhibition
Mechanistic Level | Key Molecular Events | Downstream Cellular Effects | Validated In Vitro/In Vivo Models |
---|---|---|---|
HSP90 Complex Disruption | Competitive ATP binding site inhibition (NTD), Disrupted chaperone cycle, Impaired co-chaperone recruitment | Loss of chaperone function | Binding assays, ITC, SPR; Yeast complementation assays |
Oncogenic Client Degradation | Ubiquitination of AKT, RAF-1, HER2, HIF-1α, mutant p53; Proteasomal degradation | Simultaneous inhibition of PI3K/AKT, MAPK, HER2 signaling; Reduced survival, proliferation, angiogenesis | Immunoblotting, Immunoprecipitation; Glioblastoma, Leukemia cell lines [2] |
Cell Cycle Arrest | Depletion of CDK4, Cyclin D1; Activation of p21/p27 | G1/S or G2/M phase arrest | Flow cytometry (PI staining); Histiocytoma, GBC models [1] [4] |
Apoptosis Induction (Intrinsic Pathway) | Cytochrome c release, Caspase-9/-3 activation, PARP cleavage, BAX translocation, ΔΨm loss | Programmed cell death | Annexin V/PI staining, Caspase activity assays; Rat histiocytoma, GBC xenografts [1] [4] |
ER Stress Induction | GRP78/94 upregulation, IRE1α/JNK & PERK/eIF2α activation, Ca²⁺ release | Enhanced proteotoxicity, Synergistic apoptosis | qPCR, Immunoblotting (GRP78, CHOP, XBP1s); Histiocytoma models [4] |
Anti-metastatic/Anti-angiogenic | HIF-1α degradation, MMP inhibition, MET degradation | Reduced invasion, migration, angiogenesis | Boyden chamber assays, Wound healing; Tube formation assays |
Compound Table: Key Geldanamycin-Derived HSP90 Inhibitors
Compound Name | Synonyms | CAS Number | Status | Key Structural Feature |
---|---|---|---|---|
Geldanamycin | GA | 30562-34-6 | Preclinical (Limited by toxicity) | Natural compound, methoxy at C17 |
17-AAG | Tanespimycin, 17-Allylamino-17-demethoxygeldanamycin | 75747-14-7 | Clinical trials (Phases I-III) | 17-Allylamino |
17-DMAG | Alvespimycin, 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | 467214-20-6 | Clinical trials (Phases I-II) | 17-Dimethylaminoethylamino |
17-AEP-GA | 17-(2-(Pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin | 75747-23-8 | Preclinical research | 17-(2-(Pyrrolidin-1-yl)ethyl)amino |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: